Diphenylcarbamyl chloride
CAS No.: 198-31-2
Cat. No.: VC0171952
Molecular Formula: C13H10ClNO
Molecular Weight: 231.6776
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198-31-2 |
|---|---|
| Molecular Formula | C13H10ClNO |
| Molecular Weight | 231.6776 |
Introduction
Chemical Identity and Structure
Diphenylcarbamyl chloride (DPCC) is characterized by its unique molecular structure consisting of two phenyl groups attached to a nitrogen atom, which is further connected to a carbamoyl chloride functional group. This arrangement confers specific reactivity patterns that make it valuable in organic synthesis.
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 83-01-2 |
| IUPAC Name | N,N-diphenylcarbamoyl chloride |
| Molecular Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol |
| EINECS Number | 201-450-2 |
| InChI Key | XNBKKRFABABBPM-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl |
Synonyms
Diphenylcarbamyl chloride is known by several alternative names in scientific literature:
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Diphenylcarbamoyl chloride
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Diphenylcarbamic chloride
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N,N-Diphenylcarbamyl chloride
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Diphenylchloroformamide
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Carbamoyl chloride, diphenyl-
Physical and Chemical Properties
Diphenylcarbamyl chloride exhibits distinctive physical and chemical characteristics that influence its behavior in various applications and synthetic environments.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline powder |
| Color | Beige to gray-green |
| Melting Point | 83-85°C |
| Boiling Point | 207°C (rough estimate); 361.8°C at 760 mmHg |
| Density | 1.1781 g/cm³ (estimate); 1.269 g/cm³ |
| Refractive Index | 1.6330 (estimate) |
| Flash Point | 172.6°C |
| Vapor Pressure | 2.02E-05 mmHg at 25°C |
Chemical Properties
Diphenylcarbamyl chloride demonstrates several important chemical characteristics:
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Solubility: Readily soluble in most common organic solvents but reacts with water
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Reactivity: Highly reactive with nucleophiles, undergoing nucleophilic acyl substitution
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Stability: Moisture-sensitive compound requiring careful storage and handling
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Acid-Base Properties: Estimated pKa of -4.13±0.50 (predicted)
The reactivity of diphenylcarbamyl chloride is primarily attributed to the electrophilic carbonyl carbon and the good leaving group (chloride). This enables its participation in various synthetic transformations, particularly acylation reactions.
Synthesis and Chemical Reactions
Synthesis Methods
While specific synthesis details were limited in the available research materials, diphenylcarbamyl chloride can be prepared through traditional methods for carbamoyl chloride synthesis. One approach involves the reaction of diphenylamine with phosgene or phosgene equivalents like triphosgene.
A study by Zare et al. describes an alternative, more environmentally friendly synthesis:
"We present an efficient, fast and simple strategy of generating the intermediate carbamoyl chlorides from secondary amines using stoichiometric amounts of bis(trichloromethyl)carbonate (BTC) in solution and solvent-free conditions with excellent yields."
Chemical Reactions
Diphenylcarbamyl chloride participates in numerous chemical reactions that showcase its versatility as a synthetic reagent:
Acylation Reactions
Serves as an acylating agent in various contexts:
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Friedel-Crafts acylation reactions
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Acylation of amines, amino acids, and related compounds
Solvolysis Reactions
Research by scholars from the National Taiwan University investigated the solvolysis mechanism of diphenylcarbamyl chloride:
"Extended charge delocalization to phenyl rings in the cationic transition state in the solvolysis of N,N-diphenylcarbamoyl chloride was suggested from the observation of an excellent linear correlation for the dual-parameter Grunwald–Winstein equation."
The study further noted:
"Quantum chemical calculations of the charge distributions in [diphenylcarbamyl chloride] and in the acylium ion were performed by using a basis set (RHF/6–31G*) for a Hartree–Fock approximation on Mulliken population analysis, electrostatic potential analysis and natural population analysis."
These findings suggest a significant delocalization of positive charge across both phenyl rings during reaction processes, contributing to its reactivity profile.
Applications and Uses
Diphenylcarbamyl chloride has found diverse applications across several scientific and industrial domains.
Organic Synthesis
Diphenylcarbamyl chloride serves as a valuable reagent in organic synthesis:
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Functions as a versatile acylating agent
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Used in the formation of carbamates
Pharmaceutical and Biochemical Applications
The compound has significant value in pharmaceutical research and development:
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Used in the synthesis of modified oligoribonucleotides base pairs
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Applied in the regioselective protection of nucleoside derivatives, as evidenced by research on "Regioselective O6-diphenylcarbamoylation of 7-deazaguanine derivatives"
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Component in the production of high-performance polyamides used in electrical switches for memory devices
Biochemical Research Applications
"Diphenylcarbamoyl chloride was used to isolate peptido-keratan sulphate fragments from bovine intervertebral discs."
This specific application demonstrates its utility in complex biological sample preparation and analysis, particularly in the study of structural polysaccharides and proteoglycans.
| Hazard Type | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 1B (H314) |
| Serious Eye Damage | Category 1 (H318) |
| Skin Sensitization | Category 1 (H317) |
GHS Hazard Statements:
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H314: Causes severe skin burns and eye damage
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H318: Causes serious eye damage
Protective Measures
Safety measures for handling include:
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Use of appropriate personal protective equipment (PPE)
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Implementation of engineering controls (ventilation)
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Following specified precautionary statements (P-statements)
Research Developments and Future Directions
Recent research continues to explore novel applications of diphenylcarbamyl chloride. One notable study focused on the regioselective protection of nucleoside derivatives:
"Regioselective protection at the O6-position of N2-pivaloyl-7-deazaguanine derivatives was achieved by using diphenylcarbamoyl chloride."
This selective protection strategy demonstrates the compound's utility in sophisticated nucleoside chemistry, which has implications for drug development and nucleic acid research.
Research into improved synthetic methods has also yielded more environmentally friendly approaches to generating carbamoyl chlorides:
"An efficient and rapid synthesis of variety carbamate derivatives was developed by the reaction with a high variety of different alcohols, phenols, diols and this intermediate at room temperature with grinding and in solvent-free conditions under microwave irradiation."
These developments suggest continuing value for diphenylcarbamyl chloride in green chemistry applications and pharmaceutical synthesis.
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